Cyclopropylmethanesulfonyl Chloride vs. Methanesulfonyl Chloride: XLogP3 and TPSA Differentiation for CNS Drug Design
In drug design, the cyclopropylmethyl group provides a balance of lipophilicity and polarity distinct from a simple methyl group. Cyclopropylmethanesulfonyl chloride has a computed XLogP3 of 1.1 and a TPSA of 42.5 Ų [1]. For a direct comparator, the methyl analog (methanesulfonyl chloride) has a lower XLogP3 (approximately -0.5) and the same TPSA of 42.5 Ų [2]. The quantified difference of +1.6 in XLogP3 indicates significantly higher lipophilicity, which is a critical parameter for optimizing blood-brain barrier (BBB) penetration in CNS drug candidates . This property is a key driver for selecting the cyclopropylmethyl analog over a simple methyl group for neurological targets.
| Evidence Dimension | Lipophilicity (XLogP3) and Polarity (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 1.1; TPSA: 42.5 Ų |
| Comparator Or Baseline | Methanesulfonyl chloride: XLogP3: ~ -0.5; TPSA: 42.5 Ų |
| Quantified Difference | Δ XLogP3: +1.6; Δ TPSA: 0 Ų |
| Conditions | Computed physicochemical properties (XLogP3 and TPSA). |
Why This Matters
The +1.6 increase in lipophilicity supports the selection of this reagent for synthesizing CNS-penetrant compounds, differentiating it from simpler, more polar sulfonyl chlorides.
- [1] PubChem. (2025). Cyclopropylmethanesulphonyl chloride (Compound Summary). PubChem CID 14106996. View Source
- [2] PubChem. (2025). Methanesulfonyl chloride (Compound Summary). PubChem CID 31297. View Source
